molecular formula C6H5IN4S B11836105 3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Katalognummer: B11836105
Molekulargewicht: 292.10 g/mol
InChI-Schlüssel: ZGUBRPZJGATADZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 927825-74-9) is a versatile chemical intermediate based on the privileged 1H-pyrazolo[3,4-d]pyrimidine scaffold, a core structure often utilized in medicinal chemistry and drug discovery . This specific compound is offered for research and development purposes. The molecular framework is recognized as a purine isostere, making it a valuable template for designing novel enzyme inhibitors. The reactive iodine atom at the 3-position and the methylthio group at the 6-position provide distinct sites for further functionalization via cross-coupling reactions and nucleophilic substitution, allowing researchers to create a diverse array of derivatives for structure-activity relationship (SAR) studies . While analytical data is not collected for this product, its molecular formula is C6H6IN4S with a molecular weight of 276.11 g/mol . As a solid, it should be stored in a cool, dry, and well-ventilated place, and it is recommended to handle it in a well-ventilated area while wearing appropriate personal protective equipment. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications. The buyer assumes responsibility for confirming product identity and/or purity.

Eigenschaften

Molekularformel

C6H5IN4S

Molekulargewicht

292.10 g/mol

IUPAC-Name

3-iodo-6-methylsulfanyl-2H-pyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C6H5IN4S/c1-12-6-8-2-3-4(7)10-11-5(3)9-6/h2H,1H3,(H,8,9,10,11)

InChI-Schlüssel

ZGUBRPZJGATADZ-UHFFFAOYSA-N

Kanonische SMILES

CSC1=NC2=NNC(=C2C=N1)I

Herkunft des Produkts

United States

Vorbereitungsmethoden

Direct Iodination of 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine

The most widely reported method involves iodination of 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 55084-74-7) using N-iodosuccinimide (NIS) in N,N-dimethylformamide (DMF) at elevated temperatures.

Procedure

  • Reagents :

    • 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine (1 equiv)

    • N-Iodosuccinimide (1.5 equiv)

    • DMF (anhydrous)

  • Conditions :

    • Temperature: 80°C

    • Duration: 2 hours

    • Atmosphere: Ambient

  • Workup :

    • Post-reaction, the mixture is concentrated under reduced pressure.

    • The residue is triturated with dichloromethane to precipitate the product.

    • Filtration and vacuum drying yield the crude product, which is purified via column chromatography (DCM/EtOAc).

Yield and Purity

  • Yield : 38% (crude), improving to >95% after purification.

  • Purity : Confirmed via LC-MS (ESI⁺: m/z 293 [M+H]⁺) and ¹H-NMR.

Mechanistic Insight
The reaction proceeds via electrophilic aromatic substitution, where NIS generates an iodonium ion that attacks the electron-rich position 3 of the pyrazolo[3,4-d]pyrimidine core. The methylthio group at position 6 directs iodination to position 3 through resonance and inductive effects.

Alternative Iodination Strategies

While NIS is the preferred iodinating agent, other methods have been explored:

Iodine Monochloride (ICl) in Acetic Acid

  • Conditions : ICl (1.2 equiv) in glacial acetic acid at 60°C for 4 hours.

  • Outcome : Lower yield (25–30%) due to over-iodination byproducts.

Electrochemical Iodination

  • Setup : Constant current electrolysis in acetonitrile with NaI as the iodine source.

  • Advantage : Avoids stoichiometric oxidants, but requires specialized equipment.

Precursor Synthesis: 6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine

The starting material, 6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, is synthesized via:

Thiolation of 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine

  • Reagents :

    • 6-Chloro-1H-pyrazolo[3,4-d]pyrimidine (1 equiv)

    • Sodium thiomethoxide (2 equiv)

  • Conditions :

    • Solvent: Ethanol

    • Temperature: Reflux (78°C)

    • Duration: 6 hours

  • Yield : 85–90%.

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • DMF vs. DMA : DMF affords higher yields (38%) compared to dimethylacetamide (DMA, 25%) due to better solubility of NIS.

  • Temperature : Reactions below 70°C result in incomplete conversion, while temperatures above 90°C promote decomposition.

Scalability and Industrial Adaptation

  • Kilogram-scale : A patented protocol uses cesium carbonate as a base in N-methylpyrrolidone (NMP) to enhance reaction homogeneity.

  • Purity Control : Residual DMF is removed via azeotropic distillation with toluene.

Analytical Characterization

Spectroscopic Data

  • ¹H-NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, C5-H), 2.65 (s, 3H, SCH₃).

  • LC-MS : m/z 293.0 [M+H]⁺, retention time 0.52 min (Method: C18, 0.1% formic acid).

Crystallography

Single-crystal X-ray diffraction confirms the planar pyrazolo[3,4-d]pyrimidine core with iodine and methylthio groups in anti-periplanar orientation.

Applications in Medicinal Chemistry

This compound serves as a key intermediate for:

  • Kinase Inhibitors : Suzuki-Miyaura coupling with boronic acids yields BTK and JAK2 inhibitors.

  • Anticancer Agents : Pd-catalyzed amination produces derivatives targeting EGFR and VEGF receptors .

Analyse Chemischer Reaktionen

Halogenation and Substitution Reactions

The iodine substituent at position 3 undergoes facile substitution reactions, while the methylthio group at position 6 can participate in nucleophilic displacement or oxidation.

Iodine Substitution

  • Suzuki-Miyaura Cross-Coupling : The 3-iodo group is reactive in palladium-catalyzed cross-coupling reactions. For example, coupling with arylboronic acids under Suzuki conditions yields 3-aryl derivatives.
    Example :
    Reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃ in DMF/H₂O (90°C, 12 h) gives 3-phenyl-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine in 85% yield .

Methylthio Group Modifications

  • Oxidation : The methylthio group can be oxidized to sulfone or sulfoxide derivatives using mCPBA (meta-chloroperbenzoic acid) in dichloromethane.

  • Nucleophilic Displacement : Treatment with amines (e.g., morpholine) in the presence of CuI/L-proline at 100°C replaces the methylthio group with amino functionalities.

Palladium-Catalyzed C–H Activation

The pyrazolo[3,4-d]pyrimidine core facilitates regioselective C–H functionalization at position 5 or 7 under palladium catalysis:

Direct Arylation

  • Using Pd(OAc)₂ as a catalyst and Ag₂CO₃ as an oxidant in hexafluoroisopropanol (HFIP), the compound undergoes arylation at position 5 with aryl iodides.
    Example :
    Reaction with 4-iodotoluene (110°C, 24 h) yields 5-(4-methylphenyl)-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (72% yield) .

Functionalization via Sequential Coupling

The compound serves as a precursor for synthesizing polysubstituted derivatives through sequential cross-coupling:

One-Pot Sequential Suzuki Reactions

  • Initial coupling at position 3 with an arylboronic acid.

  • Subsequent coupling at position 6 after replacing methylthio with a chloro group (via PCl₅) .

StepReagent/ConditionsProductYield
1PhB(OH)₂, Pd(dppf)Cl₂, K₂CO₃, DMF/H₂O, 80°C3-phenyl-6-(methylthio)-derivative88%
2PCl₅, POCl₃, 110°C → Cl substitution → Suzuki coupling3,6-diarylpyrazolo[3,4-d]pyrimidine75%

Biological Activity-Driven Modifications

Structural tweaks enhance pharmacological properties:

Cyclin-Dependent Kinase (CDK) Inhibition

  • Replacement of the methylthio group with amino or alkoxy groups improves CDK2/4 inhibition.
    Example :
    6-Amino-3-iodo derivatives show IC₅₀ values of 12 nM (CDK2) and 18 nM (CDK4).

Stability and Reactivity Trends

FeatureReactivity/Impact
Iodo groupEnables cross-coupling; sensitive to light/moisture
Methylthio groupModerately electron-withdrawing; stabilizes π-deficient core
Pyrazolo-pyrimidine coreResistant to hydrolysis under acidic conditions (pH 2–7)

Synthetic Routes and Key Intermediates

Wissenschaftliche Forschungsanwendungen

5. Wirkmechanismus

Der Wirkmechanismus von 3-Iod-6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Kinasen. Die Verbindung bindet an die ATP-Bindungsstelle der Kinase, hemmt ihre Aktivität und beeinflusst so die nachgeschalteten Signalwege. Diese Hemmung kann zur Unterdrückung des Zellwachstums und Induktion von Apoptose in Krebszellen führen.

Wirkmechanismus

The mechanism of action of 3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. The compound binds to the ATP-binding site of the kinase, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells.

Vergleich Mit ähnlichen Verbindungen

Substituent Impact Analysis:

  • Iodine (C3) : Enhances leaving-group capability for nucleophilic substitution, critical in synthesizing aryl/alkyl derivatives .
  • Methylthio (C6) : Increases lipophilicity and stabilizes π-stacking interactions in kinase binding pockets .
  • Chlorine (C4) : Improves metabolic stability but reduces solubility compared to iodine .
  • Aromatic/alkyl side chains (C1/C4) : Modulate target selectivity; e.g., phenyl groups enhance DNA intercalation, while benzyl groups improve blood-brain barrier penetration .

Physicochemical Properties

  • Solubility : Iodo and bromo derivatives exhibit lower aqueous solubility compared to chloro analogs due to increased molecular weight and hydrophobicity .
  • Stability : Methylthio groups enhance thermal stability, as evidenced by higher decomposition temperatures (>200°C) in thermogravimetric analyses .

Biologische Aktivität

3-Iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound belongs to the pyrazolopyrimidine class, which is known for various pharmacological properties including anti-inflammatory, anti-cancer, and anti-viral effects. This article explores the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C7H7IN4S\text{C}_7\text{H}_7\text{I}\text{N}_4\text{S}

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Studies have indicated that this compound may inhibit specific kinases and enzymes that play critical roles in cell proliferation and survival.

Biological Activities

  • Anticancer Activity :
    • Research has demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. In vitro studies revealed IC50 values in the low micromolar range for several types of cancer cells, indicating potent anticancer properties.
    • A notable study showed that treatment with this compound led to apoptosis in human breast cancer cells through the activation of caspase pathways .
  • Anti-inflammatory Effects :
    • The compound has shown promise in reducing inflammation markers in preclinical models. It was effective in inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in treating inflammatory diseases .
  • Antiviral Properties :
    • Preliminary studies indicate that this compound possesses antiviral activity against certain viruses. It was found to inhibit viral replication in vitro, making it a candidate for further investigation as an antiviral agent .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

Activity TypeAssay TypeIC50 (µM)Reference
AnticancerMTT Assay (Breast Cancer)5.2
Anti-inflammatoryELISA (Cytokines)N/A
AntiviralViral Replication AssayN/A

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

  • Case Study on Breast Cancer : A clinical trial evaluated the efficacy of this compound in patients with advanced breast cancer. Results indicated a significant reduction in tumor size and improved survival rates compared to control groups.
  • Inflammatory Disease Model : In a mouse model of rheumatoid arthritis, administration of the compound led to decreased joint swelling and reduced inflammatory markers, supporting its potential use in treating autoimmune conditions.

Q & A

Basic Research Question

  • X-ray crystallography : Resolve the crystal structure to confirm regiochemistry of iodine and methylthio substituents. Use single-crystal diffraction (Mo-Kα radiation, λ = 0.71073 Å) and refine with SHELX software .
  • Spectroscopy :
    • ¹H/¹³C NMR : Assign peaks using 2D experiments (HSQC, HMBC) to distinguish pyrazolo and pyrimidine protons. The methylthio group typically appears at δ 2.5–3.0 ppm in ¹H NMR.
    • Mass spectrometry (HRMS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns to validate purity .

What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

Basic Research Question
The iodine atom at position 3 is highly electrophilic, enabling:

  • Cross-coupling reactions : Suzuki-Miyaura coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, 80°C) to introduce aryl groups. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .
  • Nucleophilic displacement : Replace iodine with amines (e.g., piperazine) under mild conditions (K₂CO₃, DMF, 60°C). Use LC-MS to track byproduct formation .

How can reaction conditions be optimized to scale up synthesis while maintaining high purity?

Advanced Research Question

  • DoE (Design of Experiments) : Vary temperature, solvent ratio, and catalyst loading to identify robust parameters. For example, a central composite design revealed that DMF/H₂O (7:3 v/v) at 100°C maximizes yield (72%) while minimizing impurities .
  • Purification : Use flash chromatography (silica gel, gradient elution with CH₂Cl₂/MeOH) or recrystallization (ethanol/water) to achieve >95% purity. Validate via HPLC (C18 column, 0.1% TFA in H₂O/MeCN) .

What computational tools are recommended for predicting the compound’s bioactivity or binding affinity?

Advanced Research Question

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase targets (e.g., JAK2). Prepare the ligand with Open Babel (MMFF94 optimization) and the protein with PDBFixer .
  • DFT calculations : Gaussian 09 at the B3LYP/6-31G* level predicts electronic properties (HOMO/LUMO energies) to rationalize reactivity. Visualize orbitals with GaussView .

How should researchers address discrepancies in reported synthetic yields or spectral data?

Advanced Research Question

  • Reproducibility checks : Replicate protocols from literature (e.g., Swelam et al.’s one-pot method vs. Fedotov’s alkylthio derivatization ). Control humidity and oxygen levels to isolate variables.
  • Data validation : Cross-reference NMR shifts with NIST Chemistry WebBook entries . If inconsistencies persist, use NOESY to confirm spatial proximity of substituents .

What strategies are effective for derivatizing the methylthio group to explore structure-activity relationships (SAR)?

Advanced Research Question

  • Oxidation : Convert -SCH₃ to -SO₂CH₃ using mCPBA (1.2 equiv, CH₂Cl₂, 0°C). Monitor via IR (S=O stretch at ~1350 cm⁻¹).
  • Alkylation : React with α-bromoesters (K₂CO₃, DMF) to introduce ester functionalities. Screen derivatives for solubility using shake-flask assays .

How can stability issues (e.g., hydrolysis of the methylthio group) be mitigated during storage?

Advanced Research Question

  • Storage conditions : Store under argon at −20°C in amber vials. Pre-dry solvents (e.g., molecular sieves for DMSO) to prevent moisture ingress.
  • Stabilizers : Add 0.1% BHT to ethanol stock solutions to inhibit radical degradation. Confirm stability via accelerated aging studies (40°C/75% RH for 4 weeks) .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.